tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate
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Overview
Description
tert-Butyl (1S,5R)-2,6-diazabicyclo[321]octane-2-carboxylate is a bicyclic compound that features a diazabicyclo octane core
Preparation Methods
The synthesis of tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various synthetic routes, including the stereoselective formation of the bicyclic scaffold from acyclic starting materials containing the required stereochemical information . Industrial production methods often involve bulk custom synthesis and sourcing of the compound .
Chemical Reactions Analysis
tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules, including tropane alkaloids.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound’s diazabicyclo octane core allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological outcomes .
Comparison with Similar Compounds
tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1S,3R,5R)-8-azaspiro[bicyclo[3.2.1]octane-3,2’-oxirane]-8-carboxylate
These compounds share similar bicyclic structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific diazabicyclo octane core and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-9(13)7-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1 |
InChI Key |
XRDBVKRCVDIYCZ-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2C[C@H]1CN2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC1CN2 |
Origin of Product |
United States |
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